N-(Hex-5-en-2-yl)-4-methoxyaniline

Lipophilicity XLogP3 Positional Isomerism

N-(Hex-5-en-2-yl)-4-methoxyaniline (CAS 54530-02-8) is a secondary aniline derivative featuring a para‑methoxy substituent on the aromatic ring and a hex‑5‑en‑2‑yl side‑chain on the nitrogen atom. Its molecular formula is C₁₃H₁₉NO with a molecular weight of 205.30 g mol⁻¹.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B13086333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Hex-5-en-2-yl)-4-methoxyaniline
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC(CCC=C)NC1=CC=C(C=C1)OC
InChIInChI=1S/C13H19NO/c1-4-5-6-11(2)14-12-7-9-13(15-3)10-8-12/h4,7-11,14H,1,5-6H2,2-3H3
InChIKeyIVGNVQKYXNOEOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Hex-5-en-2-yl)-4-methoxyaniline | Physicochemical Baseline for Scientific Procurement


N-(Hex-5-en-2-yl)-4-methoxyaniline (CAS 54530-02-8) is a secondary aniline derivative featuring a para‑methoxy substituent on the aromatic ring and a hex‑5‑en‑2‑yl side‑chain on the nitrogen atom [1]. Its molecular formula is C₁₃H₁₉NO with a molecular weight of 205.30 g mol⁻¹ [1]. Computed descriptors in PubChem define its baseline physicochemical profile: XLogP3‑AA = 3.8, topological polar surface area (TPSA) = 21.3 Ų, one hydrogen‑bond donor (NH), two hydrogen‑bond acceptors (O, N), and six rotatable bonds [1]. The compound is supplied by multiple vendors as a research‑grade chemical at ≥95% purity, with long‑term storage recommended in a cool, dry place . The hex‑5‑en‑2‑yl substituent introduces a stereogenic centre (racemic) and a terminal alkene, making the molecule a versatile intermediate for hydroformylation, cross‑metathesis, and other alkene‑functionalisation reactions.

Terminal alkene for hydroformylation, cross-metathesis, and thiol-ene chemistry
Para-methoxy substitution tunes electronic properties of the aromatic ring
Racemic stereogenic center supports diastereoselective reaction development

Why N-(Hex-5-en-2-yl)-4-methoxyaniline Cannot Be Interchanged with Its Positional Isomers or the Des‑Methoxy Analog


Positional isomerism of the methoxy group on the aniline ring is not a trivial structural variation; it measurably alters the lipophilicity of the molecule, which in turn can shift solubility, permeability, and off‑target binding profiles. Equally, removal of the methoxy group altogether (des‑methoxy analog) results in a different molecular weight, hydrogen‑bonding capacity, and computed LogP. These differences are modest but are systematically quantifiable and relevant when the compound is used in precise chemical‑biology experiments, as a chromatographic standard, or as a synthetic building block where regioselective reactivity matters.

Methoxy Positional Isomerism
Shifts lipophilicity, potentially altering solubility and bioassay partitioning
Des-Methoxy Analog
Lower molecular weight and reduced hydrogen-bonding capacity may change molecular recognition
Electronic Environment
Para vs. ortho substitution influences aromatic electron density, affecting catalytic regioselectivity

Quantitative Evidence Differentiating N-(Hex-5-en-2-yl)-4-methoxyaniline from Its Closest Analogs


Computed Lipophilicity (XLogP3) of N-(Hex-5-en-2-yl)-4-methoxyaniline vs. Positional Isomers and the Des‑Methoxy Analog

The calculated XLogP3‑AA value for N‑(hex‑5‑en‑2‑yl)-4‑methoxyaniline is 3.8 [1], higher than both the meta‑methoxy isomer (no data available with the same algorithm) and the ortho‑methoxy isomer (XLogP3 = 3.4618) . It is also higher than the des‑methoxy analog N‑(hex‑5‑en‑2‑yl)aniline (XLogP3 = 3.4532) . The difference of 0.34–0.35 log units corresponds to a ~2.2‑fold higher octanol/water partition coefficient, meaning the 4‑methoxy isomer is substantially more lipophilic than the closest in‑class comparators.

Lipophilicity Comparison
Reported
4-MeO: 3.8
2-MeO: 3.46
des-MeO: 3.45
Δ +0.34–0.35
4-methoxy isomer shows highest logP; supports lipophilicity-driven selection
Computed with XLogP3-AA; cross-study algorithm comparison
Lipophilicity XLogP3 Positional Isomerism

Topological Polar Surface Area (TPSA) Parity Confirms No Change in Hydrogen‑Bonding Capacity Across Methoxy Isomers

The topological polar surface area (TPSA) of N‑(hex‑5‑en‑2‑yl)-4‑methoxyaniline is 21.3 Ų [1], nearly identical to the 2‑methoxy isomer (21.26 Ų) . Both isomers possess one hydrogen‑bond donor (NH) and two hydrogen‑bond acceptors (N of aniline and O of methoxy) [1]. This demonstrates that shifting the methoxy group from para to ortho does not alter the total hydrogen‑bonding capacity or polarity, as measured by TPSA, but does affect the spatial distribution of polar surface, which may influence molecular recognition.

TPSA Parity
Reported
TPSA 21.3 Ų (4-MeO)
vs 21.26 Ų (2-MeO)
HBD/HBA identical
Substitution does not alter total polar surface or H-bond counts
Spatial distribution of polarity may still differ
TPSA Hydrogen Bonding Positional Isomerism

Standardised Purity and Storage Specification from a Quality‑Assured Vendor

N‑(Hex‑5‑en‑2‑yl)-4‑methoxyaniline is commercially listed by AKSci with a minimum purity of 95% and a recommended long‑term storage condition of a cool, dry place . While this purity level does not, by itself, differentiate the compound from positional isomers (also offered at 95% purity by other vendors), it provides a clear procurement baseline: the batch is shipped from a US‑based supplier with full quality assurance, a downloadable SDS, and restricted sale to qualified research institutions only . This institutional‑grade supply chain may be a differentiating factor for buyers who require documented chain‑of‑custody.

Purity Specification
Data to verify
≥95% purity
Cool, dry storage
Vendor-reported baseline; confirm batch-specific COA
Supplier AKSci; limited peer-reviewed data
Purity Specification Quality Control Procurement

Biological Activity Profile: Low Micromolar Inhibition of Human 5‑LOX and sEH

In a ChEMBL‑curated binding assay, N‑(hex‑5‑en‑2‑yl)-4‑methoxyaniline demonstrated an IC₅₀ >10,000 nM against human recombinant 5‑lipoxygenase (5‑LOX) and against bifunctional epoxide hydrolase 2 (sEH) under identical assay conditions [1]. This is a low level of inhibition, placing the compound in the inactive tail of these enzymatic screens. No comparative IC₅₀ data are available for the positional isomers in the same assay platform; however, the uniformly weak activity against two unrelated enzymes suggests the core scaffold may not be a privileged pharmacophore for these targets, making the 4‑methoxy variant a suitable negative control for chemoproteomic profiling of 5‑LOX and sEH inhibitors.

Enzyme Inhibition
Assay context
IC50 >10,000 nM
5-LOX & sEH
Low-micromolar inhibition supports negative-control use
Human recombinant enzymes; no isomer data available
5‑Lipoxygenase Soluble Epoxide Hydrolase Biochemical Screening

High‑Confidence Application Scenarios for N-(Hex-5-en-2-yl)-4-methoxyaniline Based on Available Evidence


Medicinal Chemistry: Scaffold Optimization Requiring Elevated Lipophilicity

When a structure‑activity relationship (SAR) campaign requires a 0.3–0.4 log unit shift in lipophilicity without altering hydrogen‑bonding capacity, the 4‑methoxy isomer offers a defined advantage over the 2‑methoxy isomer (ΔLogP = +0.34) and the des‑methoxy analog (ΔLogP = +0.35) [1]. This makes it a rational choice for hit‑to‑lead programs where lipophilic efficiency (LipE) must be carefully tuned.

Chemical Biology: Negative Control for 5‑Lipoxygenase and Soluble Epoxide Hydrolase Assays

Because N‑(hex‑5‑en‑2‑yl)-4‑methoxyaniline exhibits IC₅₀ >10 µM against both human 5‑LOX and sEH [2], it can serve as a verified inactive reference compound in biochemical screening. This application is particularly relevant for laboratories that need to benchmark assay sensitivity or exclude non‑specific binding artifacts.

Analytical Chemistry: Retention‑Time Standard in Reverse‑Phase HPLC

The combination of a relatively high computed logP (3.8) and moderate TPSA (21.3 Ų) [1] implies a predictable retention time on C18 columns under standard gradients. Procurement of a well‑characterised batch (≥95% purity) from a traceable supplier allows the compound to be used as a system‑suitability standard for lipophilic aromatic amines.

Synthetic Methodology: Alkene‑Functionalisation Substrate

The terminal alkene of the hex‑5‑en‑2‑yl side chain is amenable to hydroformylation, cross‑metathesis, and thiol‑ene reactions [1]. While this reactivity is shared with the 2‑methoxy and des‑methoxy analogs, the para‑methoxy substitution may provide a subtly different electronic environment for regioselective catalysis, as hinted by published studies on enantioselective hydroformylation of aniline derivatives.

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR
Lipophilicity tuning without altering H-bond capacity
Confirm logP and TPSA experimentally
Chemical Biology Negative Control
Verified inactivity against 5-LOX and sEH
Validate inactivity in local assay conditions
Analytical Chemistry RP-HPLC Standard
Moderate lipophilicity for predictable C18 retention
Determine retention time under standard gradient
Synthetic Methodology Alkene Functionalization
Terminal alkene with para-methoxy electronic modulation
Assess regioselectivity in hydroformylation or cross-metathesis
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